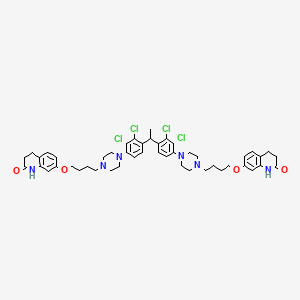

Dabigatran Etexilate N-Oxide Inner Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

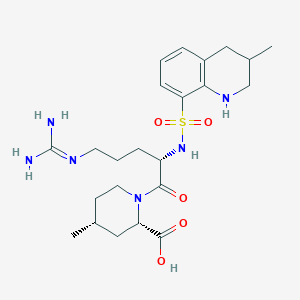

Dabigatran Etexilate N-Oxide is a metabolite of Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor . Dabigatran etexilate is available in both oral pellet and capsule form . It is used for the treatment of venous thromboembolic events (VTE) in pediatric patients between three months and 12 years of age who have been treated with a parenteral anticoagulant for at least 5 days .

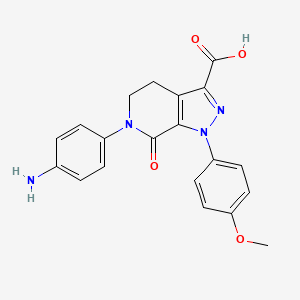

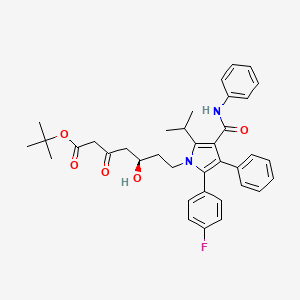

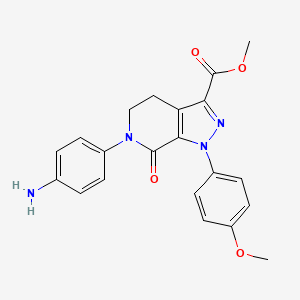

Molecular Structure Analysis

Dabigatran Etexilate N-Oxide has a complex molecular structure. A dabigatran etexilate molecule and four water molecules form a large ring structure, and intra-molecular hydrogen bonds contribute to the formation of a stable molecule in the unit cell .Physical And Chemical Properties Analysis

Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration .科学的研究の応用

Pharmacokinetics and Renal Impairment : A study by Stangier et al. (2010) found that renal impairment affects the pharmacokinetics of Dabigatran, indicating a need for dose adjustments in patients with renal dysfunction.

Stroke Prevention in Atrial Fibrillation : Research by Huisman et al. (2012) highlighted the effectiveness of Dabigatran Etexilate in preventing stroke in patients with atrial fibrillation, offering practical advantages over traditional anticoagulants.

Specific Antidote Development : A study by Schiele et al. (2013) focused on the development of a specific antidote for Dabigatran, which is crucial for managing emergency procedures in patients taking the drug.

Orthopedic Surgery Applications : A trial by Eriksson et al. (2005) demonstrated the efficacy of Dabigatran Etexilate in preventing thromboembolic events following orthopedic surgery.

Chronic Kidney Disease and Dosage : Research by Kooiman et al. (2016) explored the pharmacokinetics and pharmacodynamics of Dabigatran in patients with severe chronic kidney disease, highlighting the importance of dose adjustment.

Pharmacokinetic/Pharmacodynamic Profile : A study by Stangier (2008) provided insights into the predictable pharmacokinetic and pharmacodynamic profile of Dabigatran, supporting its use in various thromboembolic disorders.

Mechanical Valve Thrombosis : Research by Price et al. (2012) highlighted the potential risks associated with the use of Dabigatran in patients with mechanical valve thrombosis.

Interpretation of Coagulation Assays : A paper by Ryn et al. (2010) discussed the interpretation of various coagulation assays in the presence of Dabigatran, which is crucial for clinical decision-making.

Comparative Efficacy and Safety : Studies by Burness & McKeage (2012) and Sanford & Plosker (2012) compared the efficacy and safety of Dabigatran Etexilate with other anticoagulants in orthopedic surgery.

P-Glycoprotein Profiling : Research by Ishiguro et al. (2014) and Kishimoto et al. (2014) delved into the P-glycoprotein-mediated efflux of Dabigatran Etexilate, which is important for understanding drug interactions.

Nanobiosensor Development : A study by Johani et al. (2018) aimed at developing a nanobiosensor for direct measurement of Dabigatran Etexilate, indicating advancements in monitoring drug levels.

Safety in Cerebral Venous Thrombosis : Research by Ferro et al. (2019) assessed the safety and efficacy of Dabigatran compared to warfarin in patients with cerebral venous thrombosis.

Specialty Coagulation Assays : A study by Adcock et al. (2013) evaluated the effect of Dabigatran on specialized coagulation assays, which is crucial for accurate diagnosis and treatment planning.

Pharmacokinetic Profile in Surgery Patients : Research by Stangier et al. (2005) examined the pharmacokinetic profile of Dabigatran Etexilate in patients undergoing total hip replacement.

Periprocedural Management : A paper by Watanabe et al. (2011) discussed the management of patients on Dabigatran Etexilate treatment during procedures, which is vital for minimizing risks.

Safety And Hazards

Dabigatran may cause serious side effects. Call your doctor at once if you have: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual or vaginal bleeding); headache, weakness, dizziness, or feeling like you might pass out; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; urine that looks red, pink, or brown; or unexpected pain, joint pain or swelling . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

将来の方向性

Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .

特性

CAS番号 |

1381757-44-3 |

|---|---|

製品名 |

Dabigatran Etexilate N-Oxide Inner Salt |

分子式 |

C34H41N7O6 |

分子量 |

643.73 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

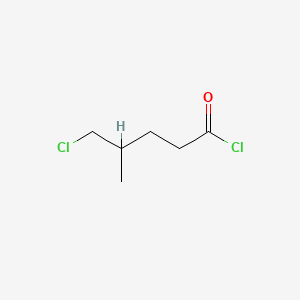

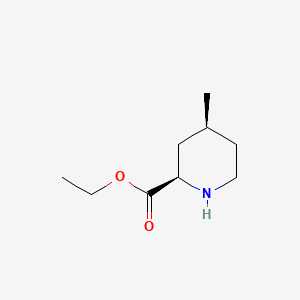

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)